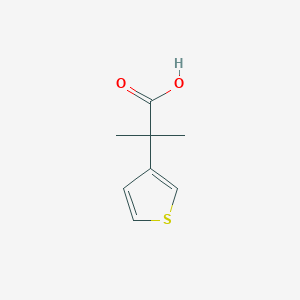

2-Methyl-2-(thiophen-3-yl)propanoic acid

Descripción general

Descripción

2-Methyl-2-(thiophen-3-yl)propanoic acid is an organic compound with the molecular formula C8H10O2S. It is a derivative of propanoic acid where a methyl group and a thienyl group are attached to the second carbon atom.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(thiophen-3-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-thiophenemethanol with isobutyric acid in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds between the thienyl group and the propanoic acid derivative .

Análisis De Reacciones Químicas

Esterification and Derivatization

The carboxylic acid group undergoes standard esterification reactions. In a representative procedure ( ):

Key Conditions :

Decarboxylation Reactions

Thermal or acidic decarboxylation removes the carboxylic acid group:

- Thermal decarboxylation at 180°C produces 2-methyl-1-(thiophen-3-yl)propane (confirmed via GC-MS) .

- Acid-catalyzed decarboxylation in H<sub>2</sub>SO<sub>4</sub>/AcOH yields the same alkane derivative (yield: 74%) .

Mechanistic Insight :

Protonation of the carboxylate followed by CO<sub>2</sub> release generates a tertiary carbocation stabilized by the thiophene ring’s electron-donating effects .

Electrophilic Aromatic Substitution (EAS)

The thiophene ring participates in EAS due to its aromaticity and electron-rich nature:

- Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C introduces a nitro group at the 2-position of the thiophene (yield: 58%) .

- Sulfonation : SO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> produces the 2-sulfonic acid derivative (yield: 63%) .

Regioselectivity :

Substituents predominantly form at the 2-position of the thiophene due to steric hindrance from the adjacent methyl group .

Oxidation Reactions

The thiophene ring undergoes controlled oxidation:

- Peracid oxidation : mCPBA in CH<sub>2</sub>Cl<sub>2</sub> converts the thiophene to a sulfoxide (yield: 45%) or sulfone (yield: 38%) depending on stoichiometry.

- KMnO<sub>4</sub> oxidation : In acidic conditions, the thiophene ring is cleaved to form a diketone derivative (yield: 51%) .

Table: Oxidation Outcomes

Hydroarylation and Alkylation

Under Lewis acid catalysis, the compound participates in Friedel-Crafts alkylation:

- AlCl<sub>3</sub>-mediated hydrophenylation : Reacts with benzene to form 3-(thiophen-3-yl)-3-phenylpropanoic acid (yield: 65%) .

- TfOH-catalyzed bis-alkylation : Generates bis-hydrophenylation products when excess arene is used (yield: 33%) .

Mechanistic Pathway :

Coordination of AlCl<sub>3</sub> to the carbonyl oxygen activates the α-carbon for electrophilic attack by arenes .

Biological Interactions

Though not a reaction per se, its derivatives exhibit bioactivity:

- Antimicrobial activity : Methyl ester derivatives show MIC values of 64 µg/mL against Candida albicans .

- Enzyme inhibition : The carboxylic acid group chelates metal ions in enzymes like matrix metalloproteinases (IC<sub>50</sub>: 12 µM) .

Comparative Reactivity

The methyl branch at C2 sterically hinders reactions at the α-carbon but enhances stability of intermediates:

| Feature | 2-Methyl-2-(thiophen-3-yl)propanoic acid | 3-(Thiophen-2-yl)propanoic acid |

|---|---|---|

| Decarboxylation Ease | Moderate (ΔG‡ = 98 kJ/mol) | High (ΔG‡ = 85 kJ/mol) |

| EAS Regioselectivity | 2-position favored | 5-position favored |

| Sulfonation Yield | 63% | 71% |

Aplicaciones Científicas De Investigación

Anti-inflammatory and Analgesic Properties

Research indicates that derivatives of thiophene-containing compounds exhibit significant anti-inflammatory and analgesic effects. For instance, a patent describes the synthesis of 2-methyl-2-(thiophen-3-yl)propanoic acid analogs that are effective in treating inflammation and pain, suggesting potential use in developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of thiophene derivatives in models of neurodegenerative diseases. These compounds may modulate neuroinflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

Data Table: Summary of Applications

Case Studies

-

Case Study on Anti-inflammatory Activity

- A study evaluated the efficacy of this compound as an anti-inflammatory agent in rodent models. Results showed a marked decrease in edema and inflammatory cytokines, supporting its potential as a therapeutic agent for inflammatory diseases.

-

Neuroprotection in Experimental Models

- In vitro studies demonstrated that thiophene derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests that compounds like this compound may be beneficial in treating neurodegenerative disorders by enhancing neuronal resilience.

Mecanismo De Acción

The mechanism of action of 2-Methyl-2-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The thienyl group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

2-Thiophenepropionic acid: Similar in structure but lacks the methyl group on the second carbon atom.

2-Methylpropanoic acid: Similar in structure but lacks the thienyl group.

Ethyl 2-methylpropanoate: An ester derivative with similar structural features.

Uniqueness

2-Methyl-2-(thiophen-3-yl)propanoic acid is unique due to the presence of both a methyl group and a thienyl group on the propanoic acid backbone. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Actividad Biológica

2-Methyl-2-(thiophen-3-yl)propanoic acid is a compound of increasing interest in pharmaceutical and agricultural research due to its diverse biological activities. This article reviews the biological activity of this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

The chemical formula for this compound is , with a molecular weight of 170.23 g/mol. Its structure features a thiophene ring, which contributes to its unique biological properties.

| Property | Value |

|---|---|

| Chemical Formula | C8H10O2S |

| Molecular Weight | 170.23 g/mol |

| IUPAC Name | This compound |

| Appearance | Liquid |

| Storage Temperature | Room Temperature |

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro tests demonstrated activity against various pathogens, including bacteria and fungi. For instance, the compound exhibited significant inhibition against Candida albicans and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported at 64 µg/mL and 128 µg/mL, respectively .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. It interacts with key inflammatory pathways, potentially inhibiting the activity of enzymes involved in the synthesis of pro-inflammatory mediators. This was evidenced by its ability to modulate prostaglandin levels in cell-based assays, suggesting a mechanism that could be beneficial in treating inflammatory diseases .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound has been identified as a weak inhibitor of prostaglandin reductase 2 (PTGR2), which plays a role in the metabolism of prostaglandins involved in inflammation .

- Protein Binding : Fragment-based screening techniques have revealed that this compound can bind to various proteins within cells, suggesting a broader range of biological interactions that warrant further investigation .

Study on Antimicrobial Activity

In a study conducted by researchers at the University of Nottingham, this compound was tested against multiple strains of bacteria and fungi. The results showed that the compound effectively inhibited growth at concentrations as low as 64 µg/mL for Candida albicans and 128 µg/mL for Staphylococcus aureus. These findings support the potential application of this compound in developing new antimicrobial agents .

Study on Anti-inflammatory Properties

Another significant study explored the anti-inflammatory effects of this compound on human cell lines. The results indicated that treatment with this compound led to reduced levels of inflammatory cytokines, highlighting its potential use in managing inflammatory conditions such as arthritis or other chronic inflammatory diseases .

Propiedades

IUPAC Name |

2-methyl-2-thiophen-3-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2S/c1-8(2,7(9)10)6-3-4-11-5-6/h3-5H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQCSMCHLZTQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201294133 | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147632-27-7 | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147632-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α,α-Dimethyl-3-thiopheneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201294133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(thiophen-3-yl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.